molecular formula C10H13ClN2O B3380682 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride CAS No. 2031268-80-9

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride

Cat. No.: B3380682
CAS No.: 2031268-80-9
M. Wt: 212.67
InChI Key: OQXDMIKECXSRDZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride interacts with various enzymes, proteins, and other biomolecules. The exact nature of these interactions is still under investigation. It is known that tetrahydroisoquinoline (THIQ) based compounds, which include this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being studied. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully understood yet. It is known that THIQ based compounds have diverse biological activities and their effects can change over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being studied. It is known that THIQ based compounds can be directed to specific compartments or organelles .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride can be compared with other isoquinoline derivatives such as:

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9;/h1-3,12H,4-6H2,(H2,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXDMIKECXSRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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